Simeconazole

概述

描述

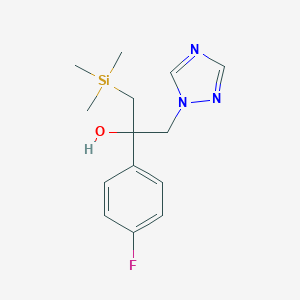

Simeconazole is a fungicide belonging to the triazole class of compounds. Its chemical name is (1-methyllethyl)-1H-1,2,4-triazole-1-ethanol, and its molecular formula is C14H20FN3OSi . This compound has broad-spectrum bactericidal activity and can inhibit the growth of a variety of fungi and yeasts. It is mainly used in agriculture to control diseases on crops such as wheat, rice, corn, and fruits .

准备方法

Simeconazole is generally prepared by chemical synthesis. A common method involves reacting fluorosilane with methyl glutaric anhydride to obtain silanomethylketone, which is then reacted with amino alcohol to produce this compound after a series of chemical reaction steps . Industrial production methods often involve submerged application of this compound granules in paddy water to control rice kernel smut and false smut .

化学反应分析

Simeconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . Common reagents used in these reactions include oxidizing agents and reducing agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

科学研究应用

Agricultural Applications

Simeconazole is widely recognized for its efficacy against a range of fungal diseases affecting crops. It functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting fungal growth and reproduction.

Target Fungal Pathogens

This compound is effective against several key pathogens, including:

- Thanatephorus cucumeris : Causes gray mold in various crops.

- Venturia inaequalis : Responsible for apple scab.

- Monilinia mali : Causes brown rot in stone fruits.

- Rhizoctonia solani : Affects a wide range of crops, leading to root rot.

- Sclerotinia homoeocarpa : Causes dollar spot disease in turfgrass.

Environmental Impact and Residue Analysis

Understanding the environmental fate of this compound is crucial for assessing its safety and regulatory compliance. Recent studies have developed methods for the enantioselective determination of this compound residues in food products, ensuring that levels remain below maximum residue limits (MRLs).

Analytical Methods

A study demonstrated an effective method for analyzing this compound enantiomers in food matrices using:

- Capillary Gas Chromatography (GC) : Utilizes a chiral column for separation.

- Mass Spectrometry (MS) : Provides qualitative and quantitative data on this compound residues.

The limits of detection ranged between 0.4 and 0.9 μg/kg across various food products, indicating the method's sensitivity and reliability in monitoring food safety .

Metabolism and Toxicology Studies

Research into the metabolism of this compound has provided insights into its pharmacokinetics and potential toxicity. Studies involving animal models have shown rapid absorption and excretion, with significant metabolites identified.

Metabolic Pathways

In rats, this compound was administered in a study using a radiolabeled form to track its metabolic fate:

- Most radioactivity was excreted within three days.

- Major metabolites included glucuronides and sulfates, accounting for significant proportions of the detected radioactivity .

Efficacy Against Specific Pathogens

A field trial demonstrated that this compound effectively reduced the incidence of apple scab caused by Venturia inaequalis. The trial involved multiple treatment applications throughout the growing season, resulting in significantly lower disease severity compared to untreated controls.

Environmental Monitoring

In another case study focusing on environmental monitoring, this compound was detected in soil samples from treated agricultural fields. The study emphasized the importance of implementing best management practices to mitigate potential runoff and environmental contamination.

Summary Table of Applications

| Application Area | Description | Key Pathogens |

|---|---|---|

| Agricultural Use | Fungicide for crop protection | Thanatephorus cucumeris, Venturia inaequalis |

| Residue Analysis | Monitoring food safety | Various food products |

| Metabolism Studies | Understanding pharmacokinetics | Rats (animal model) |

| Environmental Impact | Assessing soil contamination | Soil samples from treated fields |

作用机制

Simeconazole exerts its effects by inhibiting the enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol . This inhibition disrupts the production of ergosterol, leading to impaired cell membrane composition and permeability in fungi . The molecular targets of this compound include the enzyme sterol 14α-demethylase and other components of the ergosterol biosynthesis pathway .

相似化合物的比较

Simeconazole is similar to other triazole fungicides such as penconazole, hexaconazole, cyproconazole, diniconazole, tebuconazole, metconazole, fenbuconazole, and difenoconazole . this compound is unique in its broad-spectrum activity and its ability to inhibit a wide range of fungal species . It also has notable translaminar activity, allowing it to be effective against fungal infections on both sides of a leaf surface .

生物活性

Simeconazole is a synthetic azole antifungal compound that has garnered attention for its broad-spectrum efficacy against various fungal pathogens. Its chemical structure, characterized by a fluorophenyl group, a triazole moiety, and a trimethylsilyl group, underpins its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, comparative efficacy, case studies, and relevant research findings.

This compound's chemical formula is C₁₄H₂₀FN₃OSi. It functions primarily by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption increases membrane permeability, leading to cell death. The compound's unique structural features contribute to its selective toxicity towards fungi while minimizing harm to plant cells, making it suitable for both agricultural and clinical applications .

Comparative Efficacy

This compound exhibits potent antifungal activity against various fungal species. Below is a comparison of this compound with other azole antifungals:

| Compound Name | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| This compound | C₁₄H₂₀FN₃OSi | Broad-spectrum antifungal | Systemic activity in plants |

| Fluconazole | C₁₄H₁₂F₂N₃O | High oral bioavailability | Effective against Candida species |

| Itraconazole | C₁₄H₁₈Cl₂N₄O | Potent against systemic infections | Stronger activity against dermatophytes |

| Voriconazole | C₁₅H₁₄ClN₃O | Effective against resistant strains | Inhibits cytochrome P450 enzymes |

| Miconazole | C₁₃H₁₄N₂O | Commonly used topically | Limited systemic absorption |

This compound's distinct features, particularly the presence of the trimethylsilyl group and specific fluorinated moieties, enhance its antifungal profile compared to other azole compounds .

Agricultural Applications

Research has demonstrated this compound's effectiveness in agricultural settings. A study indicated that this compound can be absorbed by plant roots and translocate within the plant system, providing systemic protection against fungal infections. This property is particularly beneficial in crop management where fungal pathogens pose significant threats to yield and quality .

Clinical Applications

In clinical settings, this compound has shown promise in treating superficial fungal infections. Its pharmacodynamics indicate that it can interact with other compounds, affecting absorption and metabolism. Studies have explored its enantioselective properties, suggesting that different enantiomers may exhibit varying levels of biological activity. This aspect opens avenues for optimizing formulations to enhance efficacy in therapeutic applications .

Toxicity and Environmental Impact

While this compound demonstrates effective antifungal properties, its environmental fate and eco-toxicity have been subjects of investigation. Data indicate that it has low toxicity to non-target organisms when used according to recommended practices. However, ongoing assessments are necessary to fully understand its long-term impact on biodiversity and human health .

属性

IUPAC Name |

2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABFPHSQTSFWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057980 | |

| Record name | Simeconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149508-90-7 | |

| Record name | Simeconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149508-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simeconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149508907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simeconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74F9FQA9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。